Acetochlor esa

Übersicht

Beschreibung

Acetochlor ESA, also known as 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a metabolite of the herbicide acetochlor . It is used for the preemergence control of annual grasses and broad-leaved weeds in crops such as corn and soybeans .

Synthesis Analysis

Acetochlor ESA is a degradation product of acetochlor, a widely used herbicide. The degradation is thought to occur via microbial action, leading to the formation of the more water-soluble and mobile metabolites, oxanilic acid (OA) and ethanesulfonic acid (ESA) .

Molecular Structure Analysis

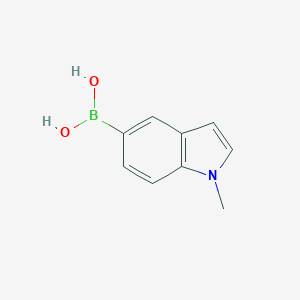

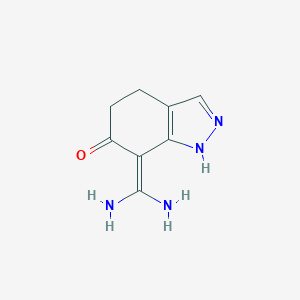

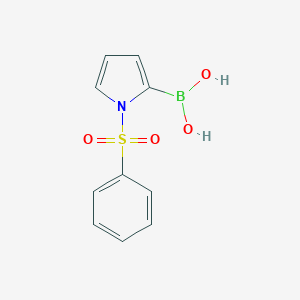

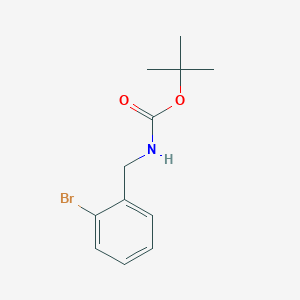

The molecular formula of Acetochlor ESA is C14H21NO5S . It has a molecular weight of 315.385 Da .

Chemical Reactions Analysis

Acetochlor ESA is a structural isomer of Alachlor ESA, and they are monitored using the same MRM transition (314 > 80) in LC/MS/MS analysis . Therefore, chromatographic separation is required .

Physical And Chemical Properties Analysis

Acetochlor ESA is a sodium salt and is not fat-soluble . It has a high mobility in soil .

Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation of Herbicides

Acetochlor ESA is a key intermediate in the anaerobic degradation of the herbicide Acetochlor . A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade Acetochlor, producing Acetochlor ESA as an intermediate . This highlights the potential application of this bacterium for the remediation of sites contaminated with chloroacetamide herbicides (CAAHs), including Acetochlor .

Environmental Remediation

The degradation of Acetochlor by Cupidesulfovibrio sp. SRB-5 could be used for the remediation of CAAHs-contaminated sites . This is particularly relevant for anoxic environments, which are especially problematic due to the chemical stability, high density, and good water solubility of Acetochlor .

Analytical Reference Standard

Acetochlor ESA is used as an analytical reference standard for the determination of Acetochlor in water samples using liquid chromatography coupled with mass spectrometry (LC-MS) . This application is crucial for monitoring the presence of Acetochlor in the environment .

Study of Herbicide Metabolism

As a metabolite of Acetochlor, Acetochlor ESA is used in the study of the metabolism of this herbicide . Understanding the metabolic pathways of herbicides can help in the development of more effective and environmentally friendly pest control strategies .

Pesticide Preconcentration

Acetochlor ESA can be used in the preconcentration of selected pesticides in water samples for determination by gas chromatography–mass spectrometry (GC–MS) . This method is sensitive, accurate, and environmentally friendly .

Toxicity Studies

Given the environmental and health concerns associated with Acetochlor, Acetochlor ESA, as a metabolite of Acetochlor, can be used in toxicity studies . These studies are crucial for understanding the potential impacts of Acetochlor on non-target organisms and ecosystems .

Wirkmechanismus

Target of Action

Acetochlor ESA is a metabolite of the herbicide acetochlor It’s parent compound, acetochlor, is known to inhibit the elongase and the geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway .

Mode of Action

Its parent compound, acetochlor, acts by inhibiting the elongase and the ggpp cyclization enzymes, disrupting the gibberellin pathway . This disruption prevents the normal growth and development of plants, effectively controlling the population of unwanted weeds.

Biochemical Pathways

Acetochlor ESA is a degradation product of Acetochlor, which is thought to be degraded by microbial action to the oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade Acetochlor via a novel anaerobic pathway. In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of Acetochlor and abiotically forms Acetochlor-thioalcohol and dis-S-acetochlor. These further undergo microbial degradation, producing the intermediates Acetochlor ESA, 2-methyl-6-ethylaniline, and 2-ethylaniline .

Pharmacokinetics

It is known that acetochlor esa is a water-soluble compound , which suggests that it may have high mobility in the environment.

Result of Action

Its parent compound, acetochlor, is known to disrupt the normal growth and development of plants by inhibiting key enzymes in the gibberellin pathway . This results in effective control of unwanted weeds in agricultural settings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acetochlor ESA. For instance, microbial activity plays a crucial role in the degradation of Acetochlor to Acetochlor ESA . Furthermore, the compound’s water solubility suggests that it may be highly mobile in the environment and could potentially contaminate water sources

Safety and Hazards

Zukünftige Richtungen

The European Food Safety Authority (EFSA) has conducted a peer review of the initial evaluation of Acetochlor . The results of this review will be used to determine the occurrence of contaminants in drinking water, the population being exposed to these contaminants, and the level of exposure . This information can then be used by the EFSA to determine if these contaminants should be regulated in the future .

Eigenschaften

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAIQOCRALNGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037483 | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetochlor esa | |

CAS RN |

187022-11-3 | |

| Record name | Acetochlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How prevalent is acetochlor ESA in groundwater?

A1: Studies show that acetochlor ESA is commonly detected in groundwater, particularly in agricultural areas where acetochlor is used. One study found quantifiable residues of acetochlor ESA in approximately 16% of groundwater samples analyzed, with concentrations at or above 1.0 µg/L. [] Another study in the Czech Republic found acetochlor ESA to be one of the most commonly found pesticides in drinking water, often exceeding the reference value. []

Q2: Is acetochlor ESA more persistent than acetochlor itself?

A2: Yes, research suggests that acetochlor ESA is more persistent in the environment than its parent compound, acetochlor. [] While acetochlor dissipates rapidly from surface soils, acetochlor ESA has been shown to leach into groundwater at higher rates and persist for longer periods. This highlights the importance of monitoring not just parent pesticides, but also their potentially more persistent degradation products.

Q3: What are the potential toxicological effects of acetochlor ESA?

A3: While the research on acetochlor ESA's toxicity is still developing, a study on marbled crayfish showed that exposure to acetochlor ESA, both alone and in combination with aminomethylphosphonic acid (AMPA, a glyphosate metabolite), led to significant negative effects. These effects included reduced growth, altered gill morphology, and changes in antioxidant enzyme activity, suggesting potential for disruption of physiological processes. []

Q4: How is acetochlor ESA formed?

A4: Acetochlor ESA is formed through the biodegradation of acetochlor in the environment. This process can occur through both aerobic and anaerobic pathways. Research has identified a specific sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, that can degrade acetochlor under anaerobic conditions, with acetochlor ESA identified as one of the degradation intermediates. []

Q5: Can acetochlor ESA be separated into its stereoisomers?

A5: Yes, acetochlor ESA exists as four stereoisomers due to its chiral centers. Research has demonstrated that these stereoisomers can be separated using capillary zone electrophoresis (CZE), a technique that separates molecules based on their charge and size. This separation is possible due to the hindered rotation around the amide bond in acetochlor ESA, leading to distinct chemical properties for each stereoisomer. []

Q6: What are the implications of acetochlor ESA's presence in groundwater for drinking water quality?

A6: The frequent detection of acetochlor ESA in groundwater, sometimes at concentrations exceeding regulatory limits, raises concerns about the safety of drinking water, especially in agricultural areas. [] While the health risks associated with chronic exposure to low levels of acetochlor ESA are not fully understood, its presence highlights the need for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.